(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid: is an organic compound that features a benzodioxole ring attached to a sulfanylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the benzodioxole derivative.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom, depending on the conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid: shares structural similarities with other benzodioxole derivatives and sulfanylprop-2-enoic acids.
Benzodioxole derivatives: Compounds like safrole and piperonyl butoxide.
Sulfanylprop-2-enoic acids: Compounds like thiolactic acid and thioglycolic acid.
Uniqueness
What sets this compound apart is its combination of the benzodioxole ring and the sulfanylprop-2-enoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5765-88-8 |
---|---|
Molecular Formula |
C10H8O4S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H8O4S/c11-10(12)9(15)4-6-1-2-7-8(3-6)14-5-13-7/h1-4,15H,5H2,(H,11,12)/b9-4- |
InChI Key |
YQBNFBIPHUDRDU-WTKPLQERSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)O)\S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.